4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Description
4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Antibacterial Agents
4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide: has shown potential as an antibacterial agent. The furan moiety in its structure is known for its antibacterial properties, which can be effective against both gram-positive and gram-negative bacteria . This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Research
The compound’s structure, which includes a fluorinated benzamide and a furan ring, suggests potential applications in anticancer research. Fluorinated compounds are often used in cancer treatment due to their ability to interfere with cellular processes . The furan ring can enhance the compound’s ability to interact with biological targets, potentially leading to the development of new anticancer drugs.
Anti-inflammatory Agents
Research has indicated that furan derivatives possess anti-inflammatory properties . The presence of the furan ring in 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide could make it a valuable compound in the development of new anti-inflammatory drugs. These drugs could be used to treat a variety of inflammatory conditions, including arthritis and other autoimmune diseases.
Antiviral Applications
The compound’s unique structure may also be beneficial in antiviral research. Furan derivatives have been studied for their antiviral properties, particularly against viruses like HIV and influenza . The incorporation of a fluorine atom can enhance the compound’s stability and bioavailability, making it a strong candidate for antiviral drug development.
Neuroprotective Agents
There is growing interest in the neuroprotective properties of furan derivatives . Compounds like 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide could potentially be used to develop treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier and its potential antioxidant properties make it a promising candidate in this field.
Antioxidant Research
The furan ring in the compound’s structure is known for its antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases. 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide could be explored for its potential to neutralize free radicals and reduce oxidative damage.
Enzyme Inhibition Studies
Fluorinated compounds are often used in enzyme inhibition studies due to their ability to form strong interactions with enzyme active sites . 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide could be investigated for its potential to inhibit specific enzymes involved in disease pathways, providing insights into new therapeutic targets.
Drug Delivery Systems
The unique chemical properties of 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide make it a candidate for use in advanced drug delivery systems. Its stability and ability to interact with biological membranes could be leveraged to develop more effective delivery mechanisms for various drugs, enhancing their efficacy and reducing side effects .
These applications highlight the versatility and potential of 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in various fields of scientific research. Each application area offers unique opportunities for further exploration and development.
properties
IUPAC Name |
4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3/c22-16-7-5-14(6-8-16)20(25)23-17-9-10-18-15(13-17)3-1-11-24(18)21(26)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USINZBNYXSUOBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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